molecular formula C14H20BrNO B1282012 2-bromo-N-(2,6-diethylphenyl)butanamide CAS No. 71394-99-5

2-bromo-N-(2,6-diethylphenyl)butanamide

Cat. No. B1282012
CAS RN: 71394-99-5
M. Wt: 298.22 g/mol
InChI Key: MAESMPMXHGHIQV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a compound related to the one of interest, involves a multi-step process that includes the use of NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single crystal X-ray diffraction for analysis. The compound was successfully synthesized and characterized, indicating the potential for similar synthetic approaches to be applied to 2-bromo-N-(2,6-diethylphenyl)butanamide. The synthesized compound also demonstrated efficiency as a fluorescent ATRP initiator in the polymerization of acrylates, suggesting that the 2-bromo-N-(2,6-diethylphenyl)butanamide could potentially serve a similar role in related chemical reactions .

Molecular Structure Analysis

The molecular structure of the synthesized compound is detailed, with the crystal structure belonging to the monoclinic system and the P21/c space group. The precise measurements of the unit cell dimensions are provided, which are crucial for understanding the molecular interactions and packing within the crystal. These structural details are essential for predicting the behavior of similar compounds, such as 2-bromo-N-(2,6-diethylphenyl)butanamide, in various environments and could inform the design of new materials or chemical processes .

Chemical Reactions Analysis

In a related study, alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates were selectively brominated, and the resulting bromomethyl derivatives were shown to react with various nucleophilic agents. Secondary amines formed tertiary amines, sodium butylthiolate in methanol formed the corresponding sulfide, and potassium thiocyanate in DMF at 80°C yielded a mixture of thiocyanate and isothiocyanate. These reactions demonstrate the reactivity of brominated compounds with nucleophiles, which could be relevant to the chemical behavior of 2-bromo-N-(2,6-diethylphenyl)butanamide under similar conditions .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2-bromo-N-(2,6-diethylphenyl)butanamide, the studies do offer insights into related compounds. The physical properties such as crystal system, space group, and unit cell dimensions are crucial for understanding the solid-state characteristics of these compounds. The chemical reactivity with nucleophiles and the ability to initiate polymerization reactions suggest that 2-bromo-N-(2,6-diethylphenyl)butanamide may share similar properties. These properties are important for applications in material science and synthetic chemistry .

Scientific Research Applications

Chemical Behavior and Kinetics

  • A study examined the chemical behavior of substituted butanamides, including 2-bromo-N-(2,6-diethylphenyl)butanamide, in aqueous sodium hydroxide solutions. It was found that these compounds undergo ring closure to form substituted 1-phenylpyrrolidin-2-ones, followed by hydrolysis to form substituted 4-amino-N-phenylbutanoates. The study provided insights into the kinetic parameters and reaction pathways of these transformations (Sedlák et al., 2002).

Synthesis and Applications in Lipoxygenase Inhibition

  • Research on the synthesis of new heterocyclic compounds, including N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, revealed their potential as lipoxygenase inhibitors. These findings highlight the relevance of butanamide derivatives in biological activities and potential therapeutic applications (Aziz‐ur‐Rehman et al., 2016).

Fluorescent ATRP Initiators

  • A study focused on the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide, a coumarin-based compound. It was demonstrated to be an efficient fluorescent atom transfer radical polymerization (ATRP) initiator, which could be used in the polymerization of acrylates, indicating its potential in polymer chemistry and materials science (Kulai & Mallet-Ladeira, 2016).

Antidiabetic Potential

  • In a study on N-substituted acetamides, including 2-bromo-N-phenyl/arylacetamides, their antidiabetic potential was investigated. The synthesized molecules exhibited inhibition of the α-glucosidase enzyme, suggesting their potential as lead molecules for antidiabetic agents (Nazir et al., 2018).

properties

IUPAC Name

2-bromo-N-(2,6-diethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-4-10-8-7-9-11(5-2)13(10)16-14(17)12(15)6-3/h7-9,12H,4-6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAESMPMXHGHIQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281440
Record name 2-Bromo-N-(2,6-diethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2,6-diethylphenyl)butanamide

CAS RN

71394-99-5
Record name 2-Bromo-N-(2,6-diethylphenyl)butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71394-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-(2,6-diethylphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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